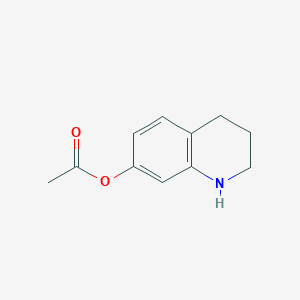

1,2,3,4-Tetrahydroquinolin-7-yl acetate

Beschreibung

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroquinolin-7-yl acetate |

InChI |

InChI=1S/C11H13NO2/c1-8(13)14-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3 |

InChI-Schlüssel |

DEKVLUXCGWBMKH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC2=C(CCCN2)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2,3,4-Tetrahydrochinolin-7-yl-acetat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Cyclisierung eines N-Acylderivats von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid, Phosphorpentoxid oder Zinkchlorid beinhaltet . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen der Reaktanten, um den Cyclisierungsprozess zu beschleunigen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Synthese von 1,2,3,4-Tetrahydrochinolin-7-yl-acetat die Verwendung von Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von mikrowellengestützter Synthese wurde ebenfalls untersucht, um Reaktionszeiten zu verkürzen und die Effizienz zu steigern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,3,4-Tetrahydrochinolin-7-yl-acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in ihre vollständig gesättigte Form zurückverwandeln.

Substitution: Die Acetylgruppe kann durch andere funktionelle Gruppen ersetzt werden, um verschiedene Derivate zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Alkohole unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinolinderivate, vollständig gesättigte Tetrahydrochinolinverbindungen und substituierte Tetrahydrochinolinderivate .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of 1,2,3,4-tetrahydroquinolin-7-yl acetate as an acetylcholinesterase inhibitor. This property is particularly relevant for the treatment of Alzheimer’s disease. A patent (US20130324573A1) describes novel substituted derivatives of this compound that demonstrate significant efficacy in preventing or treating neurodegenerative diseases by inhibiting cholinesterase enzymes involved in neurotransmission .

Key Findings:

- Mechanism of Action: These compounds act through an indirect cholinomimetic pathway, enhancing cholinergic signaling which is often deficient in Alzheimer’s patients.

- Clinical Relevance: The development of these inhibitors could lead to new therapeutic options for managing Alzheimer’s disease and related memory disturbances.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on synthesizing tetrahydroquinoline derivatives demonstrated that certain analogs exhibited potent cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) .

Case Study Overview:

- Study Design: Researchers treated cancer cells with different concentrations of tetrahydroquinoline derivatives and assessed cell viability using the MTT assay.

- Results: The compounds showed significant inhibition of cell growth, indicating their potential as chemotherapeutic agents targeting reactive oxygen species pathways.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. The unique combination of the tetrahydroquinoline core with the acetate group allows for versatile reactivity and potential interactions that can be exploited in drug design.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroquinolin-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

The structural and functional diversity of tetrahydroquinoline derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 1,2,3,4-tetrahydroquinolin-7-yl acetate with analogous compounds:

Structural and Functional Group Comparisons

Key Observations :

- In contrast, the ethanone derivative (CAS 82771-59-3) introduces a ketone, which may alter electronic properties and reactivity .

- Synthesis: The acetylation method for the target compound is straightforward, while ethanone derivatives require transition-metal-catalyzed coupling (e.g., Suzuki reactions) .

Key Observations :

- Solubility : The hydroxyl group in 7-hydroxy-THQ enhances aqueous solubility, while the acetate and methyl groups favor organic phases.

Pharmacological and Industrial Relevance

- Sensor Applications : The target compound is critical in synthesizing near-IR sensors, where its ester group likely stabilizes the fluorophore structure .

- Industrial Use : 6-Methyl-THQ (CAS 91-61-2) is employed in manufacturing dyes and agrochemicals, leveraging its stability and lipophilicity .

- Pharmacological Potential: Patent data () highlight tetrahydroquinoline derivatives with benzothiazole or pyridazine moieties exhibiting bioactivity, though specific data for the acetate derivative remain undisclosed .

Biologische Aktivität

1,2,3,4-Tetrahydroquinolin-7-yl acetate is a member of the tetrahydroquinoline family, characterized by a bicyclic structure that includes a saturated six-membered ring fused to a five-membered nitrogen-containing ring. The presence of an acetate group at the 7-position enhances its solubility and reactivity, making it an interesting candidate for various biological applications. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors, which can lead to increased levels of cyclic adenosine monophosphate (cAMP), influencing various physiological responses. For instance, it may act as a phosphodiesterase inhibitor, enhancing cAMP signaling pathways that are crucial for cardiovascular health and other physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens and demonstrated efficacy in inhibiting bacterial growth. The compound's structural attributes contribute to its ability to disrupt microbial cell functions, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown activity against different cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, one study reported that derivatives of tetrahydroquinoline exhibited submicromolar activities against nitric oxide synthase (nNOS), which is implicated in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that modifications at specific positions can significantly influence its biological activity. For instance:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide | Similar tetrahydroquinoline structure | Different substituent position affecting activity |

| 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol | Contains an ether linkage | Known for specific cardiovascular effects |

| 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | Sulfonyl chloride moiety present | Enhanced reactivity for further derivatization |

These variations highlight how structural modifications can enhance or diminish biological efficacy.

Study on Anticancer Activity

In a notable case study involving the synthesis of novel tetrahydroquinoline derivatives, several compounds were evaluated for their in vitro antitumor activity. Compounds derived from this compound demonstrated IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin. For instance:

| Compound ID | IC50 Value (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| Compound A | 2.5 | More potent |

| Compound B | 10 | Comparable |

| Doxorubicin | 37.5 | Reference |

This study underscores the potential of this compound derivatives as effective anticancer agents .

Interaction Studies

Interaction studies have shown that this compound can inhibit enzymes involved in metabolic pathways. Molecular docking studies suggest effective binding to various biological targets. These findings indicate its potential as a lead compound in drug discovery efforts aimed at developing therapeutics for diseases such as cancer and cardiovascular disorders.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HRMS) |

|---|---|---|---|

| Acetylation | Ac₂O, Et₃N, DCM, RT | 85–90% | >98% |

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons (e.g., acetate methyl at δ 2.1 ppm, aromatic protons at δ 6.5–7.2 ppm).

- ¹³C NMR confirms the carbonyl (δ 170.5 ppm) and tetrahydroquinoline backbone.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 230.1176) and purity.

- Chromatography : HPLC or TLC to assess purity post-synthesis .

Basic: How is purification achieved without compromising structural integrity?

Methodological Answer:

- Silica Gel Chromatography : Use a gradient of hexane:ethyl acetate (8:2 to 6:4) to isolate the acetate derivative.

- Avoid Harsh Conditions : Mild eluents prevent decomposition of the tetrahydroquinoline ring.

- Yield Optimization : Pre-purify intermediates (e.g., compound 12 ) to reduce by-products .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test alternatives to Et₃N (e.g., DMAP) to enhance acetylation efficiency.

- Solvent Effects : Compare DCM with THF or acetonitrile for solubility improvements.

- Temperature Control : Mild heating (30–40°C) may accelerate reaction without side products.

- Scale-Up Data : Pilot studies show 10–15% yield drop at >10g scale due to mixing inefficiencies; optimize stirring rates .

Advanced: What strategies enable functionalization of the tetrahydroquinoline core for target-specific applications?

Methodological Answer:

- Sulfonylation : React with sulfonyl chlorides (e.g., ethanesulfonyl chloride) at the amine group, using DCM and a base (e.g., pyridine) .

- Urea Derivatives : Couple with isocyanates (e.g., 4-fluorophenyl isocyanate) in anhydrous THF .

- Electrophilic Substitution : Introduce halogens (e.g., Cl, F) via directed ortho-metalation .

Q. Table 2: Functionalization Pathways

| Modification | Reagents/Conditions | Key Applications |

|---|---|---|

| Sulfonylation | R-SO₂Cl, pyridine, DCM | Enzyme inhibition studies |

| Urea Formation | R-NCO, THF, 0°C→RT | Kinase assays |

| Halogenation | NBS, AIBN, CCl₄, reflux | Radiolabeling probes |

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (DFT calculations).

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments (e.g., D₂O exchange for -OH groups).

- 2D NMR : Employ COSY and HSQC to resolve overlapping signals in aromatic regions.

- Case Study : Discrepancy in acetate methyl integration (δ 2.1 ppm) was resolved via HSQC, confirming absence of rotamers .

Advanced: How does structural modification impact biological activity compared to analogs?

Methodological Answer:

- Comparative SAR Studies :

- Methyl vs. Acetate : Acetylation increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.

- Sulfonyl Derivatives : Electron-withdrawing groups (e.g., -SO₂CF₃) improve binding to hydrophobic enzyme pockets.

- Data Table :

| Derivative | logP | IC₅₀ (μM) vs. Target X |

|---|---|---|

| Parent (OH) | 1.2 | 45.3 ± 2.1 |

| Acetate | 1.7 | 28.9 ± 1.8 |

| Sulfonamide | 2.4 | 12.4 ± 0.9 |

- Method : Surface plasmon resonance (SPR) for binding affinity measurements .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3ABC) to map binding poses.

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.

- Case Study : Acetate derivative showed higher ΔG binding (-9.2 kcal/mol) vs. hydroxyl analog (-7.8 kcal/mol) due to H-bonding with acetate carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.